molecular formula C12H14ClNO2 B7539396 N-(3-chlorophenyl)oxane-4-carboxamide

N-(3-chlorophenyl)oxane-4-carboxamide

Cat. No.: B7539396
M. Wt: 239.70 g/mol
InChI Key: MJNFNIRYPHOJIV-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group linked to a 3-chlorophenyl moiety. This compound belongs to a class of small molecules designed for diverse applications, including medicinal chemistry and materials science. The oxane ring contributes to conformational rigidity, while the 3-chlorophenyl group introduces steric bulk and electronic effects that influence binding interactions and solubility.

For example, N-(3-chlorophenyl)naphthyl carboxamide demonstrates significant anti-inflammatory activity by targeting proteins like FLT1 and NOS3, with quantum chemical analyses highlighting the role of HOMO-LUMO gaps in modulating reactivity and binding affinity . These properties position this compound as a candidate for further pharmacological exploration.

Properties

IUPAC Name

N-(3-chlorophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNFNIRYPHOJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-chlorophenyl)oxane-4-carboxamide with structurally or functionally related carboxamide derivatives, emphasizing key differences in structure, bioactivity, and synthesis:

Compound Name Structural Features Biological Activity Synthesis Method Key References
This compound Oxane ring with 4-carboxamide-3-chlorophenyl group. Potential anti-inflammatory (inferred from analogs). Likely amidation of oxane-4-carboxylic acid with 3-chloroaniline.
N-(3-Chlorophenyl)naphthyl carboxamide Naphthyl core substituted with 3-chlorophenyl carboxamide. Strong binding to FLT1, NOS3; superior to Aspirin in softness and reactivity. Condensation of naphthyl carbonyl chloride with 3-chloroaniline.
N-(3-Chlorophenethyl)-4-nitrobenzamide Nitrobenzamide linked to 3-chlorophenethyl group. Undisclosed bioactivity; nitro group enhances electronic withdrawal. Reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine.
3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide Epoxide (oxirane) ring with 3-chlorophenyl carboxamide. Synthetic intermediate for polyfunctional compounds; no direct bioactivity reported. Darzens condensation of α-halo carbonyl with ketone.
N-(Piperidin-4-yl)oxane-4-carboxamide Oxane-4-carboxamide with piperidinyl substituent. Versatile scaffold for drug discovery; improved solubility due to amine group. Amidation of oxane-4-carboxylic acid with piperidin-4-amine.
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin core with triazole and fluorophenethyl groups. Anticancer potential (e.g., hepatocellular carcinoma); fluorescence properties. Multi-step synthesis involving click chemistry and amidation.

Key Insights:

Structural Influence on Bioactivity: The naphthyl derivative (N-(3-chlorophenyl)naphthyl carboxamide) exhibits superior anti-inflammatory activity compared to aspirin, attributed to its extended aromatic system and optimized HOMO-LUMO gap (softness = 0.23 eV) . In contrast, the oxane-based analog may prioritize conformational rigidity over aromatic interactions.

Synthetic Accessibility :

  • Epoxide-containing analogs (e.g., 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide) utilize Darzens condensation, a method favoring α,β-epoxy carbonyl intermediates . This contrasts with the straightforward amidation routes used for oxane and piperidinyl derivatives .

Solubility and Drug-Likeness :

  • The piperidinyl substituent in N-(Piperidin-4-yl)oxane-4-carboxamide enhances water solubility due to its basic amine group, whereas the 3-chlorophenyl group in the target compound may increase hydrophobicity, impacting bioavailability .

Target Selectivity: Coumarin-based carboxamides (e.g., compound 169 in ) leverage fluorescence for imaging applications, a feature absent in non-aromatic oxane derivatives .

Contradictions and Limitations:

  • While N-(3-chlorophenyl)naphthyl carboxamide shows proven anti-inflammatory activity, the bioactivity of this compound remains speculative due to a lack of direct experimental data .

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